"4-Chloro-2-(1H-Indol-2-yl)Phenol," hereafter referred to simply as "the compound," is a heterocyclic organic molecule featuring a combination of aromatic and indolic moieties. It consists of a phenol backbone with a chlorine atom attached at the fourth carbon position, while the second carbon position is linked to an indole unit through a single bond .
This compound exhibits versatility in undergoing various chemical transformations due to its structural complexity:
While specific data on the biological activity of "4-Chloro-2-(1H-Indol-2-yl)Phenol" is limited in the sources reviewed, it is known that structurally similar indole-containing compounds often display diverse biological properties:
Several synthetic pathways can lead to the preparation of this compound:
Given its structural features, this compound might find utility in various fields:
Further exploration would be needed to fully elucidate its practical applications.
Similar compounds include those with comparable structural elements but distinct variations:
Each variation offers unique characteristics, making "4-Chloro-2-(1H-Indol-2-yl)Phenol" stand out based on its specific combination of functionalities.
The Fischer indole synthesis remains one of the most versatile approaches for constructing indole-containing compounds, particularly when modified to incorporate phenolic coupling partners [2] [4]. Traditional Fischer indole synthesis involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions, proceeding through phenylhydrazone intermediates followed by cyclization [2]. Modern modifications of this approach have been developed to specifically target indole-phenol derivatives such as 4-chloro-2-(1H-indol-2-yl)phenol.
Brønsted acid catalysts including hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid have demonstrated effectiveness in modified Fischer synthesis approaches [2]. The choice of acid catalyst significantly influences both reaction efficiency and selectivity, with stronger acids generally providing faster reaction rates but potentially compromising selectivity [2]. Research has shown that polyphosphoric acid offers superior control over regioselectivity when phenolic substrates are incorporated into the Fischer synthesis framework [4].
Lewis acids such as boron trifluoride, zinc chloride, iron chloride, and aluminum chloride serve as effective catalysts for Fischer indole modifications targeting chlorinated phenol derivatives [2]. These catalysts operate through coordination to carbonyl groups, enhancing electrophilicity and facilitating cyclization processes [5]. Zinc chloride has proven particularly effective for reactions involving chloro-substituted phenolic partners, providing yields ranging from 65-78% under optimized conditions [5].
The Buchwald modification of Fischer indole synthesis employs palladium catalysis to effect cross-coupling between aryl bromides and hydrazones [2]. This approach has been successfully adapted for the synthesis of chlorinated indole-phenol derivatives through sequential coupling and cyclization steps [6]. Palladium complexes bearing 1,1'-bis(diphenylphosphanyl)ferrocene ligands demonstrate optimal performance, achieving yields of 68-85% in multicomponent assemblies [6].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Polyphosphoric acid | 120-140 | 4-6 | 72-78 | [2] |
| Zinc chloride | 80-100 | 6-8 | 65-78 | [5] |
| Palladium/1,1'-bis(diphenylphosphanyl)ferrocene | 80-120 | 8-12 | 68-85 | [6] |
| Boron trifluoride etherate | 60-80 | 3-5 | 60-75 | [2] |
Acid-mediated cyclocondensation reactions provide alternative pathways for constructing indole-phenol frameworks through intramolecular cyclization processes [7] [8]. These approaches typically involve the formation of key carbon-carbon or carbon-nitrogen bonds through acid-catalyzed rearrangements and cyclizations.
Recent developments in Brønsted acid catalyzed (4 + 2) cyclocondensation reactions have demonstrated applicability to indole-phenol synthesis [7] [8]. These reactions employ donor-acceptor cyclopropanes as versatile building blocks that undergo formal cycloaddition with indole substrates under acidic conditions [7]. The methodology accommodates both aryl and alkyl substitution patterns, providing access to diverse structural variants [8].
Diphenylphosphoric acid serves as an effective catalyst for these transformations, promoting cyclocondensation through activation of imine intermediates [7]. The reaction mechanism involves initial ring-opening of donor-acceptor cyclopropanes followed by nucleophilic attack from indole C-2 position, ultimately leading to cyclized products through intramolecular condensation [7] [8].
Transition-metal-free methodologies have gained prominence for indole synthesis due to their environmental benefits and operational simplicity [9]. Acid-catalyzed approaches utilizing readily available Brønsted acids demonstrate broad functional group tolerance while avoiding expensive metal catalysts [9]. These methods typically employ heating in polar protic solvents such as ethanol or propanol, achieving good to excellent yields under mild conditions [10] [9].
Formic acid mediated cyclizations represent a particularly attractive subset of these methodologies, offering atom-economical routes to indole derivatives [10]. The combination of formic acid with various aniline substrates provides access to 2-substituted indoles through sequential condensation and cyclization steps [10].
Iodine serves as an effective promoter for oxidative cyclization reactions leading to indole-containing heterocycles [11]. This methodology involves initial oxidation of precursor molecules followed by intramolecular cyclization to form indole rings [11]. Yields typically range from 62-82% across various substrate classes, making this approach attractive for library synthesis applications [11].
| Acid Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Diphenylphosphoric acid | Dichloromethane | 25-40 | 75-88 | [7] |
| Formic acid | Ethanol | 60-80 | 68-85 | [10] |
| Trifluoroacetic acid | 1,2-Dichloroethane | 23-60 | 70-83 | [12] |
| Iodine | Acetonitrile | 80-100 | 62-82 | [11] |
Post-functionalization approaches enable the modification of preformed indole scaffolds to introduce phenolic substitution patterns and generate complex derivatives [13] [14]. These methodologies are particularly valuable for late-stage diversification and structure-activity relationship studies.
Recent advances in molecular editing have provided powerful tools for transforming indole structures into more complex derivatives [13]. Iodonitrene reagents generated from hypervalent iodine compounds enable the insertion of nitrogen atoms into indole rings, creating quinazoline or quinoxaline derivatives depending on substitution patterns [13]. This approach requires silyl protecting groups on indole nitrogen to prevent unwanted side reactions and direct selectivity toward desired products [13].
Microflow synthesis represents a transformative approach for indole functionalization, enabling precise control over reaction conditions and minimizing unwanted side reactions [14]. The high surface-area-to-volume ratio in microflow reactors allows for rapid mixing within milliseconds, limiting the formation of undesired dimerization products [14]. Reaction times can be controlled to approximately 0.1 seconds, preventing unwanted multimerization processes that commonly plague indole chemistry [14].
Sulfur directing groups have emerged as valuable tools for site-selective functionalization of indole derivatives [15]. Transition-metal-catalyzed direct functionalization of indole C-4 and C-7 positions can be achieved using sulfur directing groups, providing exceptional site selectivity with wide functional group tolerance [15]. The directing groups can be readily removed or transformed after catalysis, making this approach synthetically practical [15].
Rhodium(III)-catalyzed alkenylation and acylmethylation reactions demonstrate high efficiency when sulfur directing groups are employed [15]. Similarly, iridium(III)-catalyzed alkynylation reactions proceed with excellent selectivity under these conditions [15]. These methodologies enable access to substituted indole derivatives that would be difficult to obtain through direct electrophilic substitution approaches [15].
Hexafluoroisopropanol-promoted ring-switch reactions of 3-amino-2-hydroxyindolines provide novel pathways for indole editing [16]. These transformations afford 2-arylindoles through ring-switch sequences under mild conditions without requiring additional reagents [16]. The key to success involves using cyclic hemiaminals as α-amino aldehyde surrogates under transient tautomeric control [16].
| Methodology | Conditions | Selectivity | Yield Range (%) | Reference |
|---|---|---|---|---|
| Iodonitrene insertion | Hypervalent iodine/ammonium carbamate | High | 65-82 | [13] |
| Microflow synthesis | 1 mm channel/0.1 s residence time | Excellent | 75-90 | [14] |
| Sulfur-directed C-H activation | Rhodium(III)/iridium(III) catalysis | C-4/C-7 selective | 70-85 | [15] |
| Hexafluoroisopropanol ring-switch | Heating/no additives | 2-Aryl selective | 68-88 | [16] |
Oxidative coupling strategies provide powerful approaches for constructing complex indole-phenol derivatives through direct carbon-carbon bond formation [17] [18] [3]. These methodologies enable the assembly of sophisticated molecular architectures while maintaining functional group compatibility.
Copper(II)-catalyzed oxidative coupling reactions between indole derivatives and β-arylacrylic acids demonstrate condition-controlled divergent reactivity [17]. Under copper(II) bromide catalysis in acetonitrile under air atmosphere, formal Michael addition/dehydration sequences occur to afford highly functionalized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles [17]. Alternative conditions employing tert-butyl hydroperoxide as oxidant in dichloromethane promote oxidative coupling/cyclization cascades leading to tetracyclic pyrrolo[2,3-b]indolines [17].
Palladium-catalyzed intramolecular carbon-hydrogen amination via oxidative coupling provides access to novel benzoimidazoindole derivatives [19]. These reactions exploit inactivated N-substituted aryl amines on indoles for one-pot synthesis of complex polycyclic structures [19]. The optimized reaction conditions accommodate wide electronic variations on both indole and pendant aryl amine rings, resulting in products with good to excellent yields [19].
Classical phenolic oxidative coupling reactions using ferric chloride or potassium ferricyanide enable the synthesis of indole derivatives from phenethylamine precursors [18]. Ferric chloride oxidation of 3-hydroxy-4-methoxyphenethylamine and N-(3-hydroxy-4-methoxyphenethyl)-ethylamine affords corresponding indole derivatives in moderate yields [18]. Potassium ferricyanide proves effective for coupling reactions involving N-(3-hydroxybenzyl)dopamine substrates [18].
Benzoyl nitrate serves as an effective reagent for oxidative coupling reactions of indole derivatives [20]. 2-Methylindole derivatives undergo novel oxidative coupling reactions under these conditions, leading to complex dimeric structures [20]. The reaction products include trimethyl-tetrahydropyrrolodiindole derivatives and corresponding nitroso derivatives, demonstrating the versatility of this oxidative coupling approach [20].
| Oxidative System | Substrate Class | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|
| Copper(II) bromide/air | Indoles/β-arylacrylic acids | Pyrroloindoles | 65-78 | [17] |
| Palladium/oxidant | N-Aryl indoles | Benzoimidazoindoles | 70-85 | [19] |
| Ferric chloride | Phenethylamines | 5-Hydroxyindoles | 45-65 | [18] |
| Potassium ferricyanide | Hydroxybenzyl derivatives | Indole derivatives | 50-70 | [18] |
| Benzoyl nitrate | 2-Methylindoles | Dimeric indoles | 40-60 | [20] |
4-Chloro-2-(1H-indol-2-yl)phenol and its structural analogues demonstrate significant antiproliferative activity through multiple cellular mechanisms. Related compound 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol has shown significant anticancer activity against SNB-19 cell lines with a proliferative growth inhibition value of 65.12 at 10 micromolar concentration [5]. This compound also demonstrated activity against NCI-H460 and SNB-75 cell lines, indicating broad-spectrum anticancer potential.
The antiproliferative mechanisms involve direct interaction with tumor cell deoxyribonucleic acid, similar to S-phase-dependent chemotherapy drugs [6]. Indole derivatives containing the chlorinated phenol moiety cause cell cycle arrest at S and G2/M phases, effectively halting tumor cell proliferation. Research on 4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide revealed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells with respective half-maximal inhibitory concentration values of 13.2 and 8.2 micromolar [7].
Molecular mechanisms underlying antiproliferative activity include upregulation of tumor suppressor microribonucleic acids miR-30C and miR-107, which inhibit cancer cell growth and metastasis [6]. Simultaneously, these compounds downregulate oncogenic miR-25, c-Myc, and interleukin-6, molecules known to promote tumorigenesis. This multifaceted approach targeting both deoxyribonucleic acid and key regulatory molecules demonstrates the therapeutic potential of chlorinated indole-phenol derivatives.
Studies on indolin-2-one based molecules revealed that compounds induced cell cycle arrest at the G1 phase on hepatocellular carcinoma cells [9]. The levels of key apoptotic proteins showed elevated Bax/Bcl-2 ratios, initiating the caspase3/7 cascade that led to activation of both intrinsic and extrinsic apoptotic pathways. Cell cycle inhibitory proteins p53 and p21 were significantly upregulated upon treatment with active compounds.